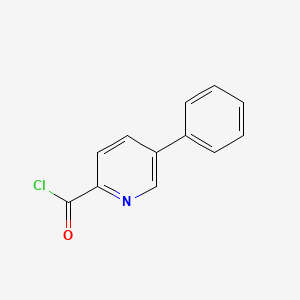

5-Phenylpyridine-2-carbonyl chloride

Description

BenchChem offers high-quality 5-Phenylpyridine-2-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Phenylpyridine-2-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C12H8ClNO |

|---|---|

Molecular Weight |

217.65 g/mol |

IUPAC Name |

5-phenylpyridine-2-carbonyl chloride |

InChI |

InChI=1S/C12H8ClNO/c13-12(15)11-7-6-10(8-14-11)9-4-2-1-3-5-9/h1-8H |

InChI Key |

AVHYHFFJUDLEPS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Phenylpyridine-2-carbonyl Chloride: Synthesis, Properties, and Applications in Drug Discovery

Abstract: 5-Phenylpyridine-2-carbonyl chloride is a key heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. Its structure, which combines a phenyl group and a reactive acyl chloride on a pyridine scaffold, makes it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical structure, molecular weight, and a validated synthetic protocol. Furthermore, it explores its reactivity, particularly in amide bond formation, outlines its expected spectroscopic characteristics, and details critical safety and handling procedures. The role of the phenylpyridine scaffold in medicinal chemistry is discussed, underscoring the compound's importance for researchers, chemists, and professionals in drug development.

Core Molecular Profile

5-Phenylpyridine-2-carbonyl chloride is a bifunctional organic compound featuring a pyridine ring substituted at the 5-position with a phenyl group and at the 2-position with a highly reactive carbonyl chloride group. This arrangement of functional groups provides a unique electronic and steric environment, making it a valuable reagent in organic synthesis.

Chemical Structure and Nomenclature

-

IUPAC Name: 5-phenylpyridine-2-carbonyl chloride

-

CAS Number: 150461-41-9[1]

-

Chemical Formula: C₁₂H₈ClNO

The structure consists of a central pyridine ring, which is an aromatic heterocycle. The phenyl substituent at the C5 position and the carbonyl chloride at the C2 position are crucial for its synthetic applications.

Physicochemical Properties

The molecular properties of this compound are summarized in the table below. These properties are essential for planning reactions, purification, and storage.

| Property | Value | Source |

| Molecular Weight | 217.65 g/mol | Calculated |

| Molecular Formula | C₁₂H₈ClNO | - |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Solubility | Soluble in anhydrous organic solvents (e.g., DCM, THF, Toluene) | General knowledge |

| Reactivity | Highly reactive with nucleophiles, moisture-sensitive | [2][3] |

Synthesis and Mechanistic Insights

The most direct and reliable method for the preparation of 5-Phenylpyridine-2-carbonyl chloride is the chlorination of its corresponding carboxylic acid, 5-phenylpyridine-2-carboxylic acid. This transformation is a cornerstone of organic synthesis.

Recommended Synthetic Pathway

The conversion of a carboxylic acid to an acyl chloride is typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[4] Oxalyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), is frequently the preferred reagent in laboratory and process chemistry.

Causality of Reagent Choice: The use of oxalyl chloride and catalytic DMF is advantageous because the byproducts of the reaction (CO₂, CO, and HCl) are gaseous, which simplifies the purification of the final product. The reaction proceeds via the formation of a Vilsmeier reagent in situ, which is a highly effective acylating agent.[5] This method is generally milder and more selective than using thionyl chloride, minimizing potential side reactions.[5]

Detailed Experimental Protocol: Synthesis from 5-Phenylpyridine-2-carboxylic Acid

This protocol is a self-validating system designed for high conversion and purity.

-

Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 5-phenylpyridine-2-carboxylic acid (1.0 eq).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) or toluene (approx. 10 mL per gram of starting material).

-

Catalyst Addition: Add a catalytic amount of anhydrous DMF (1-2 drops) to the suspension.

-

Reagent Addition: While stirring under a nitrogen atmosphere, slowly add oxalyl chloride (1.2-1.5 eq) dropwise at 0 °C (ice bath).

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours or until the evolution of gas ceases and the reaction mixture becomes a clear solution.

-

Work-up: Carefully remove the solvent and excess oxalyl chloride under reduced pressure.

-

Final Product: The resulting residue is 5-Phenylpyridine-2-carbonyl chloride, which is often used immediately in the next step without further purification. If necessary, it can be purified by distillation under high vacuum or recrystallization from a non-protic solvent.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of 5-Phenylpyridine-2-carbonyl chloride.

Caption: Workflow for the synthesis of 5-Phenylpyridine-2-carbonyl chloride.

Chemical Reactivity and Synthetic Utility

The high reactivity of the acyl chloride functional group makes 5-Phenylpyridine-2-carbonyl chloride a powerful electrophile for various nucleophilic acyl substitution reactions.[3]

Application in Amide Bond Formation: A Workflow for Lead Generation

In drug discovery, the formation of amide bonds is one of the most critical reactions. This compound serves as an excellent starting point for creating libraries of novel amide derivatives by reacting it with a diverse range of primary or secondary amines.

Mechanistic Rationale: The reaction proceeds via a nucleophilic addition-elimination mechanism.[3] An amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and forming the stable amide bond. A non-nucleophilic base (e.g., triethylamine or pyridine) is typically added to neutralize the HCl byproduct, driving the reaction to completion.

Detailed Experimental Protocol: General Amidation

-

Amine Solution: In a flask, dissolve the desired primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in an anhydrous solvent like DCM.

-

Acyl Chloride Addition: Prepare a solution of 5-Phenylpyridine-2-carbonyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the stirring amine solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC or LC-MS.

-

Work-up: Upon completion, wash the reaction mixture with water, followed by a mild aqueous acid (e.g., 1M HCl) to remove excess amine and base, and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Role as a Synthetic Building Block

This diagram shows the utility of 5-Phenylpyridine-2-carbonyl chloride as a scaffold for generating diverse chemical entities.

Caption: Synthetic utility of 5-Phenylpyridine-2-carbonyl chloride.

Spectroscopic Characterization

While specific experimental data may vary, the expected spectroscopic signatures for 5-Phenylpyridine-2-carbonyl chloride can be reliably predicted based on its structure. These predictions are invaluable for reaction monitoring and product characterization.[6][7]

| Technique | Expected Signature | Rationale |

| ¹H NMR | δ 7.5-8.8 ppm | Aromatic protons on both the phenyl and pyridine rings. Signals for the pyridine protons will be downfield due to the electron-withdrawing effects of the ring nitrogen and the carbonyl group. |

| ¹³C NMR | δ 165-170 ppm (C=O)δ 120-160 ppm (Aromatic C) | The carbonyl carbon signal is characteristic for acyl chlorides. Multiple signals will be present for the distinct aromatic carbons of the two rings. |

| IR Spectroscopy | 1750-1800 cm⁻¹ (strong, sharp)~1600 cm⁻¹ (medium) | A strong C=O stretching absorption is indicative of the acyl chloride. C=C and C=N stretching vibrations from the aromatic rings. |

| Mass Spec. (EI) | M⁺ and [M+2]⁺ peaks | Molecular ion peak at m/z = 217, with an isotopic peak at m/z = 219 (approx. 1/3 intensity) due to the presence of ³⁷Cl. Common fragments would include the loss of Cl (m/z = 182) and the loss of the COCl group. |

Handling, Safety, and Storage

Acyl chlorides are hazardous reagents that demand strict safety protocols.[4]

-

Hazard Identification: 5-Phenylpyridine-2-carbonyl chloride is corrosive and reacts violently with water and other protic solvents to release corrosive HCl gas.[8][9] It is a lachrymator and causes severe burns to the skin, eyes, and respiratory tract.[10]

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[11] Wear chemical-resistant gloves (e.g., nitrile), chemical splash goggles, a face shield, and a flame-resistant lab coat.[9]

-

Safe Handling and Storage: Use in a well-ventilated area.[11] Keep containers tightly closed and store in a cool, dry, and well-ventilated place, away from incompatible materials such as water, alcohols, amines, and strong bases. Store under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.

-

Spill and Emergency Procedures: In case of a spill, evacuate the area. Absorb the spill with a dry, inert material (e.g., sand or vermiculite) and place it in a sealed container for disposal. Do not use water. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[10]

Relevance in Modern Drug Discovery

The pyridine scaffold is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of FDA-approved drugs.[12][13]

The Phenylpyridine Scaffold in Medicinal Chemistry

The phenylpyridine motif is a versatile structural core for designing therapeutic agents.[14][15] The pyridine nitrogen can act as a hydrogen bond acceptor, which is crucial for binding to biological targets like enzymes and receptors.[13] The phenyl group provides a large, hydrophobic surface for van der Waals and π-π stacking interactions. Furthermore, both rings can be readily functionalized to modulate the compound's potency, selectivity, and pharmacokinetic properties (ADME).[12]

Potential Therapeutic Applications

Derivatives of phenylpyridine have been investigated for a wide range of biological activities, including:

-

Anti-inflammatory agents

-

Anticancer agents (e.g., kinase inhibitors) [15]

-

Antiviral and antibacterial agents [13]

-

CNS-active agents [14]

The availability of 5-Phenylpyridine-2-carbonyl chloride provides medicinal chemists with a powerful tool to rapidly synthesize novel derivatives based on this promising scaffold, accelerating the hit-to-lead and lead optimization phases of drug discovery.[16][17]

References

-

The Role of 3-Phenylpyridine in Pharmaceutical Synthesis. (n.d.). Retrieved from [Link]

-

Acyl chloride. (2025, August 3). In Sciencemadness Wiki. Retrieved from [Link]

-

Clark, J. (n.d.). an introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]

- Pohl, S., et al. (2018). The reactivity of acyl chlorides towards sodium phosphaethynolate, Na(OCP): a mechanistic case study. Chemical Science.

-

Spectroscopic properties of diphenylpyridine derivatives in solvents of... (2022, September). ResearchGate. Retrieved from [Link]

-

The reactivity of acyl chlorides towards sodium phosphaethynolate, Na(OCP): a mechanistic case study. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Acyl chloride. (n.d.). In Wikipedia. Retrieved from [Link]

-

ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]

-

International Labour Organization. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019, January 15). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

-

Alpha Chemika. (n.d.). ACETYL CHLORIDE Extra Pure. Retrieved from [Link]

- Zhang, W., et al. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity. Molecules.

-

National Center for Biotechnology Information. (n.d.). 2-Phenylpyridine. PubChem Compound Database. Retrieved from [Link]

-

BASF. (n.d.). Acid Chlorides and Chloroformates - Safety and Handling. Retrieved from [Link]

-

Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). R Discovery. Retrieved from [Link]

- Zhang, W., et al. (2023). 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus. PubMed.

-

5-Phenylpyridine-2-carbonyl chloride. (n.d.). Huayuan Network. Retrieved from [Link]

Sources

- 1. 5-Phenylpyridine-2-carbonyl chloride_CAS号查询【化源网】 [m.chemsrc.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. Acyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 5. Acyl chloride - Wikipedia [en.wikipedia.org]

- 6. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus [mdpi.com]

- 7. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ICSC 0210 - ACETYL CHLORIDE [chemicalsafety.ilo.org]

- 9. alphachemika.co [alphachemika.co]

- 10. download.basf.com [download.basf.com]

- 11. chemos.de [chemos.de]

- 12. img01.pharmablock.com [img01.pharmablock.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. 2-Phenylpyridine Derivatives: Synthesis and Insecticidal Activity against Mythimna separata, Aphis craccivora, and Tetranychus cinnabarinus - PubMed [pubmed.ncbi.nlm.nih.gov]

Strategic Sourcing and Technical Utilization of 5-Phenylpyridine-2-carbonyl Chloride

Part 1: Executive Summary & Chemical Profile

5-Phenylpyridine-2-carbonyl chloride is a critical electrophilic scaffold used primarily in the synthesis of kinase inhibitors and GPCR ligands. It serves as a "warhead" for introducing the 5-phenylpyridine moiety via amidation or esterification.

However, a direct procurement strategy for the carbonyl chloride is often fraught with quality risks due to its high susceptibility to hydrolysis. For bulk applications (>100g), the industry standard best practice is to source the stable precursor, 5-phenylpyridine-2-carboxylic acid (CAS: 75754-04-0) , and generate the acid chloride in situ or immediately prior to use.

Chemical Identity

| Property | Reactive Intermediate | Stable Precursor (Recommended Source) |

| Name | 5-Phenylpyridine-2-carbonyl chloride | 5-Phenylpyridine-2-carboxylic acid |

| CAS | Not widely indexed (Generic: 52505-47-2 refers to acid) | 75754-04-0 |

| Stability | Low (Moisture Sensitive) | High (Shelf Stable) |

| Storage | -20°C, Inert Atmosphere | RT, Desiccated |

| Key Risk | Hydrolysis to acid + HCl | None |

Part 2: The Sourcing Landscape & Pricing Models

For research and development, "Time-to-Data" is the currency. For process chemistry, "Cost-per-Mole" rules. The sourcing strategy must shift based on the scale of your operation.

Supplier Tiers and Strategic Recommendations

Tier 1: Catalog Suppliers (High Cost / High Speed)

Best for: mg to 5g scale (Hit-to-Lead) These vendors typically stock the Acid precursor. If they list the Chloride, it is likely a "make-on-demand" item with a 2-4 week lead time.

-

Sigma-Aldrich (Merck): High reliability, extensive QC documentation.

-

Combi-Blocks: Excellent balance of price and speed for building blocks.

-

Fisher Scientific: Aggregator for various brands (Thermo, Alfa Aesar).

Tier 2: Bulk & CRO Specialists (Low Cost / Lead Time Required)

Best for: >100g to kg scale (Lead Optimization / GLP Tox) Direct sourcing from manufacturers in China or Eastern Europe is required to break the $100/g barrier.

-

Enamine: Massive internal stock of building blocks; reliable synthesis of acid chlorides on demand.

-

ChemScene: Competitive bulk pricing for pyridine derivatives.

-

WuXi AppTec: For multi-kilogram custom synthesis campaigns.

Comparative Pricing Models (Estimated)

| Scale | Form | Supplier Type | Est. Price Range | Lead Time |

| 1 g | Acid | Catalog | $150 - $250 | 2-5 Days |

| 10 g | Acid | Catalog/Specialist | $800 - $1,200 | 1-2 Weeks |

| 100 g | Acid | Bulk CRO | $2,500 - $4,000 | 3-5 Weeks |

| 100 g | Chloride | Custom Synthesis | $5,000+ | 4-8 Weeks |

Strategic Insight: Buying the Acid Chloride in bulk is chemically unsound. The material will degrade during shipping unless sealed in ampoules, adding significant packaging costs. Buy the Acid (CAS 75754-04-0) and activate it in-house.

Part 3: Technical Utilization & Quality Assurance

The "Self-Validating" QC System

You cannot inject an acid chloride directly into an aqueous LC-MS system; it will hydrolyze on the column, showing you the mass of the acid (M+1 = 200.2) rather than the chloride.[1][2] This leads to false positives where degraded material "passes" QC.

To validate the quality of 5-phenylpyridine-2-carbonyl chloride, you must use a Derivatization Quench Protocol .

QC Workflow Diagram

The following diagram illustrates the decision logic for sourcing and the mandatory QC workflow to ensure chemical integrity.

Figure 1: Strategic sourcing and quality control workflow. Note the critical derivatization step prior to analysis.

Experimental Protocols

Protocol A: Synthesis of 5-Phenylpyridine-2-carbonyl chloride

Use this protocol to convert the stable Acid to the reactive Chloride.

Reagents:

-

5-Phenylpyridine-2-carboxylic acid (1.0 eq)

-

Thionyl Chloride (SOCl2) (5.0 eq) or Oxalyl Chloride (1.2 eq) + DMF (cat.)

-

Dichloromethane (DCM) [Anhydrous]

Step-by-Step:

-

Setup: Charge a flame-dried round-bottom flask with 5-Phenylpyridine-2-carboxylic acid and anhydrous DCM (0.5 M concentration) under Nitrogen/Argon.

-

Activation:

-

Method A (SOCl2): Add Thionyl Chloride dropwise. Heat to reflux for 2-4 hours.

-

Method B (Oxalyl Chloride): Add catalytic DMF (2-3 drops). Add Oxalyl Chloride dropwise at 0°C. Warm to RT and stir for 2 hours.

-

-

Monitoring: Aliquot 50 µL of reaction mixture into 500 µL dry Methanol (See Protocol B).

-

Workup: Concentrate in vacuo to remove excess chlorinating agent. Avert moisture.[3][4] The resulting solid/oil is the crude Acid Chloride.

-

Storage: Use immediately or store under N2 at -20°C.

Protocol B: QC Derivatization (The "Methanol Quench")

Use this to verify your acid chloride has not hydrolyzed back to the acid.

Principle: Acid chlorides react instantly with methanol to form methyl esters. The acid precursor reacts with methanol extremely slowly (requires acid catalysis and heat). Therefore, the presence of the Methyl Ester confirms the presence of the Acid Chloride.

-

Sampling: Take ~5 mg of your Acid Chloride sample.

-

Quench: Dissolve immediately in 1 mL of HPLC-grade Methanol.

-

Incubation: Let stand for 5 minutes at Room Temperature.

-

Analysis: Inject into LC-MS.

-

Target Mass: Look for Methyl Ester [M+H]+ = 214.24 Da.

-

Impurity Mass: Look for Acid [M+H]+ = 200.21 Da.

-

-

Calculation: Conversion % = (Area Methyl Ester) / (Area Methyl Ester + Area Acid).

Part 4: Reaction Pathways & Troubleshooting

Understanding the electrophilicity of the pyridine ring is vital. The nitrogen atom in the pyridine ring is electron-withdrawing, making the carbonyl carbon at the 2-position highly electrophilic, but also making the resulting amide bond susceptible to hydrolysis if not handled correctly.

Figure 2: Reaction divergence. The path to 'Hydrolysis' represents the primary stability risk during storage.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| LCMS shows only Mass 200 (Acid) | Complete hydrolysis or failed activation. | Check SOCl2 quality. Ensure anhydrous conditions. |

| Low Yield in Amide Coupling | Pyridine N acting as a nucleophile (Self-Quench). | Ensure sufficient auxiliary base (TEA/DIPEA) is used to neutralize HCl. |

| Violent bubbling during activation | Rapid release of SO2/HCl. | Add reagent slower at 0°C. Ensure proper venting. |

References

-

Fisher Scientific. 5-Phenylpyridine-2-carboxylic acid, 95%.[4] Retrieved from [Link]

-

Chemspace. 5-phenylpyridine-2-carboxylic acid Suppliers and Data. Retrieved from [Link]

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for Acid Chloride synthesis).

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanistic grounding for nucleophilic acyl substitution).

Sources

5-Phenylpyridine-2-carbonyl chloride synonyms and IUPAC name

Content Type: In-depth Technical Guide Target Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

5-Phenylpyridine-2-carbonyl chloride is a critical heterocyclic building block in modern drug discovery. Structurally composed of a pyridine ring substituted with a phenyl group at the C5 position and a reactive chlorocarbonyl group at the C2 position, it serves as a high-value electrophile. Its primary utility lies in the introduction of the 5-phenylpicolinoyl moiety into pharmacophores, a structural motif observed in TNFα inhibitors, peptide deformylase inhibitors, and various kinase modulators. This guide provides a definitive technical analysis of its nomenclature, synthesis, and application in parallel medicinal chemistry.

Nomenclature & Identification

Accurate identification is paramount when sourcing or cataloging this intermediate, particularly due to the variations in pyridine nomenclature.

| Category | Identifier / Name |

| IUPAC Name | 5-Phenylpyridine-2-carbonyl chloride |

| Systematic Synonyms | 5-Phenylpicolinoyl chloride; 5-Phenyl-2-pyridinecarboxylic acid chloride |

| Parent Acid CAS | 75754-04-0 (5-Phenylpyridine-2-carboxylic acid) |

| Molecular Formula | C₁₂H₈ClNO |

| Molecular Weight | 217.65 g/mol |

| SMILES | ClC(=O)c1ccc(cc1)c2ccccc2 |

Nomenclature Note: The prefix picolinoyl is derived from picolinic acid (pyridine-2-carboxylic acid). Thus, "5-phenylpicolinoyl chloride" is a chemically precise and commonly used synonym in industrial catalogs.

Chemical Structure & Reactivity Profile

The compound features a biaryl system where the pyridine nitrogen lone pair renders the ring electron-deficient compared to benzene. However, the presence of the phenyl ring at C5 extends the π-conjugation, modulating the solubility and lipophilicity of the resulting amides.

Reactivity Pillars

-

Electrophilicity: The C2-carbonyl carbon is highly electrophilic, activated by both the chloride leaving group and the electron-withdrawing nature of the adjacent pyridine nitrogen.

-

Hydrolytic Instability: Like all acid chlorides, it reacts violently with water to revert to the parent carboxylic acid (5-phenylpyridine-2-carboxylic acid) and HCl gas.

-

Nucleophilic Substitution: It undergoes rapid

-like addition-elimination reactions with nucleophiles (amines, alcohols, thiols) to form amides, esters, and thioesters.

Synthesis Protocols

Commercial availability of the acid chloride can be sporadic due to its hydrolytic instability. Therefore, in situ generation from the stable parent acid, 5-phenylpyridine-2-carboxylic acid , is the standard operating procedure (SOP) in most research labs.

Method A: Thionyl Chloride (SOCl₂) Reflux

Best for: Large-scale preparation where excess reagent can be removed by distillation.

Protocol:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser fitted with a CaCl₂ drying tube or N₂ line.

-

Charge: Add 5-phenylpyridine-2-carboxylic acid (1.0 eq).

-

Reagent: Add Thionyl Chloride (5–10 eq) carefully. The reagent acts as both reactant and solvent.

-

Reaction: Heat to reflux (76 °C) for 2–4 hours. Evolution of SO₂ and HCl gas indicates reaction progress.

-

Monitoring: Monitor by quenching a mini-aliquot in methanol and checking for the methyl ester via LCMS or TLC.

-

Workup: Once conversion is complete, concentrate the mixture under reduced pressure to remove excess SOCl₂. Co-evaporate with dry toluene (3x) to remove trace thionyl chloride.

-

Result: The residue is the crude acid chloride (usually an off-white to yellow solid/oil), used directly in the next step.

Method B: Oxalyl Chloride / DMF (The "Mild" Route)

Best for: Sensitive substrates or parallel synthesis scales where high heat is undesirable.

Protocol:

-

Solvent: Suspend the parent acid (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M concentration) under an inert atmosphere (Ar/N₂).

-

Catalyst: Add a catalytic amount of anhydrous Dimethylformamide (DMF) (1–2 drops or 0.05 eq).

-

Reagent: Dropwise addition of Oxalyl Chloride (1.2–1.5 eq) at 0 °C.

-

Reaction: Allow to warm to room temperature and stir for 1–2 hours. The vigorous bubbling (CO + CO₂ + HCl) will subside upon completion.

-

Workup: Remove volatiles in vacuo. The Vilsmeier-Haack type intermediate generated by DMF ensures rapid conversion under mild conditions.

Synthesis Pathway Visualization

Figure 1: Dual pathways for the synthesis of 5-Phenylpyridine-2-carbonyl chloride from its carboxylic acid precursor.

Applications in Drug Discovery

The 5-phenylpyridine motif is a "privileged structure" in medicinal chemistry, often used to improve potency via π-stacking interactions within a receptor pocket.

Amide Coupling (Schotten-Baumann & Anhydrous)

The acid chloride is reacted with primary or secondary amines to generate libraries of amides.

-

Conditions: DCM or THF, DIPEA or TEA (base), 0 °C to RT.

-

Why: This method is superior to standard peptide coupling (EDC/HATU) for steric amines or anilines because the acid chloride is a more potent electrophile.

Heterocycle Formation

Reacting 5-phenylpyridine-2-carbonyl chloride with hydrazine derivatives yields hydrazides, which can be cyclized into 1,3,4-oxadiazoles using dehydrating agents (e.g., POCl₃). These oxadiazole derivatives are common scaffolds in antimicrobial and anti-inflammatory research.

Application Workflow Visualization

Figure 2: Primary synthetic utility of the acid chloride in generating amides and heterocycles.

Safety & Handling

-

Corrosivity: Causes severe skin burns and eye damage. Handle only in a fume hood.

-

Moisture Sensitivity: Reacts violently with water. Store under inert gas (Nitrogen or Argon) in a tightly sealed container, preferably in a desiccator or freezer (-20 °C) for long-term stability.

-

Inhalation: The hydrolysis releases HCl gas; avoid inhaling vapors.

References

-

Sigma-Aldrich. 5-Phenylpyridine-2-carboxylic acid Product Sheet.[1] (Precursor CAS: 75754-04-0).[1][2] Available at:

- Clayden, J., Greeves, N., & Warren, S.Organic Chemistry. "Nucleophilic substitution at the carbonyl group." Oxford University Press.

-

Master Organic Chemistry. Conversion of Carboxylic Acids to Acid Chlorides. Available at:

-

National Institute of Standards and Technology (NIST). 2-Pyridinecarboxylic acid (Picolinic acid) data.[3] (Structural basis for nomenclature). Available at:

-

European Journal of Medicinal Chemistry. Phenylpyridine-2-ylguanidines and rigid mimetics as novel inhibitors of TNFα overproduction. (Application of phenylpyridine scaffolds). Available at:

Sources

Methodological & Application

Application Note & Protocols: A Comprehensive Guide to the Synthesis of 5-Phenylpyridine-2-carboxamides via the Acid Chloride Route

Abstract & Introduction

The 5-phenylpyridine-2-carboxamide scaffold is a privileged structural motif found in numerous compounds of significant interest to the pharmaceutical and agrochemical industries. Its unique electronic and steric properties make it a valuable building block in the design of novel bioactive molecules, including antitubercular agents and other therapeutics.[1][2][3] This application note provides a detailed, experience-driven guide for the reliable synthesis of 5-phenylpyridine-2-carboxamides. We will focus on a robust and widely applicable two-step method involving the activation of a carboxylic acid precursor via an acid chloride intermediate.

This document moves beyond a simple recitation of steps, delving into the mechanistic rationale behind the protocol, offering expert insights into critical parameters, and providing a self-validating framework for researchers, chemists, and drug development professionals to successfully implement this synthesis in their laboratories.

Synthesis Strategy: The Rationale for the Acid Chloride Pathway

The direct coupling of a carboxylic acid and an amine to form an amide bond is often challenging due to the competing acid-base reaction, which forms a non-reactive carboxylate-ammonium salt.[4] To circumvent this, a common and highly effective strategy is to first "activate" the carboxylic acid by converting it into a more electrophilic species.[4] The acid chloride is one of the most reactive and useful activated forms.

Our synthetic approach is therefore a two-stage process:

-

Activation: Conversion of the commercially available 5-phenylpyridine-2-carboxylic acid into its highly reactive carbonyl chloride derivative, 5-phenylpyridine-2-carbonyl chloride.

-

Coupling: Reaction of the crude acid chloride with a primary or secondary amine in the presence of a non-nucleophilic base to yield the target 5-phenylpyridine-2-carboxamide.

This method, often employing a variation of the Schotten-Baumann reaction, is favored for its high efficiency, rapid reaction times, and broad substrate scope.[4][]

Mechanistic Underpinnings

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The overall synthesis can be broken down into two distinct mechanistic phases.

Part I: Formation of 5-Phenylpyridine-2-carbonyl chloride

The conversion of a carboxylic acid to an acid chloride is typically achieved using an inorganic acid chloride such as thionyl chloride (SOCl₂) or oxalyl chloride.[6] Thionyl chloride is particularly convenient as its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture.[7][8]

The mechanism proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride.

-

Intermediate Formation: This addition forms a chlorosulfite intermediate and displaces a chloride ion.

-

Collapse & Elimination: The intermediate is unstable and collapses. The carbonyl oxygen reforms its double bond, and the chlorosulfite group leaves, decomposing into gaseous SO₂ and a chloride ion.

-

Final Attack: The liberated chloride ion then acts as a nucleophile, attacking the carbonyl carbon to form the final acid chloride product and releasing a proton.[9]

Caption: Figure 2. Mechanism of Amide Formation.

Detailed Experimental Protocols

Safety Precaution: These procedures should be performed in a well-ventilated fume hood. Thionyl chloride and acid chlorides are corrosive and react violently with water. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of 5-Phenylpyridine-2-carbonyl chloride

This protocol details the conversion of the starting carboxylic acid to its acid chloride. The product of this step is highly moisture-sensitive and is typically used immediately in the next step without purification. [7] Materials & Reagents:

-

5-Phenylpyridine-2-carboxylic acid [10]* Thionyl chloride (SOCl₂)

-

Anhydrous Dichloromethane (DCM) or Toluene

-

Round-bottom flask with stir bar

-

Reflux condenser fitted with a drying tube (e.g., filled with CaCl₂)

-

Heating mantle

Procedure:

-

Setup: Assemble the glassware and ensure it is completely dry by flame-drying under vacuum or oven-drying.

-

Reagent Charging: To a 100 mL round-bottom flask, add 5-phenylpyridine-2-carboxylic acid (e.g., 5.0 g, 1.0 equiv).

-

Solvent Addition: Add anhydrous DCM or Toluene (e.g., 40 mL) to create a suspension.

-

Thionyl Chloride Addition: While stirring, carefully and slowly add thionyl chloride (e.g., 3.0 equiv) to the suspension at room temperature. The addition is exothermic, and gas evolution (SO₂ and HCl) will be observed.

-

Reaction: Fit the flask with the reflux condenser and drying tube. Heat the mixture to reflux (approx. 40°C for DCM, 110°C for Toluene) and maintain for 2-4 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.

-

Work-up: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess thionyl chloride in vacuo using a rotary evaporator. It is advisable to use a base trap (e.g., NaOH solution) to neutralize the corrosive vapors.

-

Result: The resulting residue is the crude 5-phenylpyridine-2-carbonyl chloride, which appears as a solid or oil. It should be used immediately in the subsequent amidation step.

Protocol 2: Synthesis of a Representative Amide: N-Benzyl-5-phenylpyridine-2-carboxamide

This protocol describes the coupling of the crude acid chloride with a representative amine, benzylamine.

Materials & Reagents:

-

Crude 5-phenylpyridine-2-carbonyl chloride (from Protocol 1)

-

Benzylamine (or other desired primary/secondary amine)

-

Triethylamine (TEA) or Diisopropylethylamine (DIEA)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask with stir bar

-

Dropping funnel

-

Ice bath

Procedure:

-

Amine Solution: In a separate dry flask, dissolve the amine (e.g., benzylamine, 1.1 equiv) and a non-nucleophilic base (e.g., TEA, 1.5 equiv) in anhydrous DCM. [6]Cool the solution to 0°C in an ice bath.

-

Acid Chloride Solution: Dissolve the crude 5-phenylpyridine-2-carbonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM.

-

Addition: Transfer the acid chloride solution to a dropping funnel and add it dropwise to the cooled, stirring amine solution over 15-20 minutes. The reaction is exothermic, and maintaining a low temperature helps control it. []A precipitate (triethylammonium chloride) will form.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, quench by slowly adding water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purification: The crude amide can be purified by standard techniques such as recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or silica gel column chromatography to afford the pure 5-phenylpyridine-2-carboxamide.

Data Summary & Characterization

The described methodology is applicable to a wide range of amines. The table below summarizes expected outcomes for the synthesis of several representative amides.

| Amine Substrate | Base | Solvent | Typical Time (h) | Typical Yield (%) |

| Benzylamine | TEA | DCM | 4-8 | 85-95% |

| Aniline | Pyridine | DCM | 8-16 | 70-85% |

| Morpholine | TEA | DCM | 2-6 | 90-98% |

| n-Butylamine | TEA | THF | 4-8 | 80-90% |

Characterization Notes: Successful synthesis is confirmed by:

-

¹H NMR: Disappearance of the broad carboxylic acid proton signal (>10 ppm) and appearance of a new amide N-H proton signal (typically 7-9 ppm for secondary amides), along with signals corresponding to the amine fragment.

-

¹³C NMR: A characteristic amide carbonyl signal in the range of 165-175 ppm.

-

Mass Spectrometry: Observation of the correct molecular ion peak for the target amide.

-

FT-IR: Presence of a strong C=O stretch (approx. 1650-1680 cm⁻¹) and an N-H stretch (approx. 3200-3400 cm⁻¹) for primary and secondary amides.

Workflow Visualization

The overall experimental workflow is summarized in the diagram below.

Caption: Figure 3. Overall Experimental Workflow.

References

-

MDPI. (2024). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Available at: [Link]

-

YouTube. (2019). synthesis of amides from acid chlorides. ChemHelp ASAP. Available at: [Link]

-

PMC. (n.d.). Uniting Amide Synthesis and Activation by PIII/PV-Catalyzed Serial Condensation: Three-Component Assembly of 2-Amidopyridines. Available at: [Link]

-

Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]

-

YouTube. (2022). Acid Chloride + Ammonia = Amide (Mechanism). The Organic Chemistry Tutor. Available at: [Link]

-

ResearchGate. (2024). Toward a Practical Catalyst for Direct Amidation of Carboxylic Acids with Pyridine‐Borane Complexes. Available at: [Link]

- Google Patents. (n.d.). US8952170B2 - Catalytic process for production of pyridine carboxylic acid amides.

-

Semantic Scholar. (n.d.). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. Available at: [Link]

-

Scholars Research Library. (2011). Der Pharma Chemica. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 2. Scope of different acid towards the synthesis of compound 5.... Available at: [Link]

- Google Patents. (n.d.). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.

-

University Website. (n.d.). Synthesis of Carboxylic Acids. Available at: [Link]

- Google Patents. (n.d.). US4845217A - Purification of 5-pyrimidinecarboxamides.

-

MDPI. (2016). Parallel Synthesis of 2-Substituted 6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides. Available at: [Link]

-

PubMed. (2020). 5-Alkylamino- N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation. Available at: [Link]

- Google Patents. (n.d.). CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.

-

MDPI. (2020). 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation. Available at: [Link]

-

Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Available at: [Link]

-

RSC Publishing. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. Available at: [Link]

-

Khan Academy. (n.d.). Acid chloride formation. Available at: [Link]

-

PMC. (n.d.). Synthesis and Development of N-2,5-Dimethylphenylthioureido Acid Derivatives as Scaffolds for New Antimicrobial Candidates Targeting Multidrug-Resistant Gram-Positive Pathogens. Available at: [Link]

-

DigitalCommons@TMC. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. Available at: [Link]

-

ResearchGate. (n.d.). Design, synthesis and anti-mycobacterial evaluation of some new N-phenylpyrazine-2-carboxamides. Available at: [Link]

-

PubMed. (2015). Synthesis and antimycobacterial evaluation of 5-alkylamino-N-phenylpyrazine-2-carboxamides. Available at: [Link]

Sources

- 1. 5-Alkylamino- N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Amide Synthesis [fishersci.co.uk]

- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Khan Academy [khanacademy.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 5-Phenylpyridine-2-carboxylic acid, 95%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Application Notes & Protocols for the Synthesis of 5-Phenylpyridine Derivatives via Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 5-Phenylpyridine Scaffold

The 5-phenylpyridine motif is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique structural arrangement, combining a pyridine ring with a phenyl group, serves as a versatile building block for a wide array of therapeutic agents and functional materials.[2] In drug discovery, this scaffold is present in molecules targeting a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[1] The pyridine nitrogen acts as a hydrogen bond acceptor and can significantly influence the pharmacokinetic properties of a molecule, such as solubility and metabolic stability, while the biaryl linkage allows for precise spatial orientation of substituents to interact with biological targets.[3] The efficient synthesis of these building blocks is therefore of paramount importance for the rapid generation of compound libraries and the advancement of drug design programs.[4][5]

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[6][7] Its popularity stems from the mild reaction conditions, broad functional group tolerance, the commercial availability of diverse organoboron reagents, and the generation of non-toxic byproducts.[8][9] This guide provides a detailed examination of the Suzuki coupling for synthesizing 5-phenylpyridine derivatives, offering in-depth mechanistic insights, a comprehensive experimental protocol, and practical troubleshooting advice.

The Suzuki-Miyaura Coupling: Mechanism and Core Principles

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[10][11] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[11][12]

The three fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (e.g., 5-bromopyridine), forming a Pd(II) complex.[10][11] This step is often rate-limiting, especially with less reactive halides like chlorides.[13]

-

Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This crucial step requires activation by a base, which forms a more nucleophilic "ate" complex with the boronic acid, facilitating the transfer of the phenyl group to the palladium and displacing the halide.[10][14]

-

Reductive Elimination: The two organic groups on the palladium complex (the pyridyl and phenyl groups) couple and are eliminated from the metal center, forming the desired C-C bond of the 5-phenylpyridine product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10][12]

Visualizing the Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: A Guide to Key Parameters

The success of a Suzuki coupling, especially with heteroaromatic substrates like pyridines, hinges on the careful selection of several key components.[15]

-

Palladium Source & Ligand: While Pd(0) is the active catalyst, air-stable Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂(dppf) are often used, as they are reduced in situ.[16] The choice of ligand is critical. The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting its activity.[13] To counteract this, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly effective.[17] These ligands promote the crucial oxidative addition step and shield the palladium, preventing catalyst deactivation.[13][18]

-

Base Selection: The base is essential for activating the boronic acid for transmetalation.[19] The choice can dramatically affect yield.

-

Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): Commonly used and effective. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and is often employed for more challenging couplings.[19]

-

Phosphates (K₃PO₄): A strong, non-nucleophilic base that is often highly effective, particularly for couplings involving heteroaryl chlorides.[10]

-

Hydroxides (NaOH, KOH): Can be effective but may promote side reactions if sensitive functional groups are present.[20]

-

-

Solvent System: A variety of solvents can be used, often as a biphasic mixture with water to aid in dissolving the inorganic base.[10][20]

-

Boron Reagent: While arylboronic acids are most common, they can be prone to decomposition via protodeboronation (cleavage of the C-B bond).[17] For sensitive substrates or to improve stability, boronate esters like pinacol esters (Ar-B(pin)) or potassium trifluoroborate salts (Ar-BF₃K) are excellent alternatives.[13]

Experimental Protocol: Synthesis of 5-Phenylpyridin-3-amine

This protocol details a representative Suzuki coupling between 5-bromo-N-phenylpyridin-3-amine and phenylboronic acid.[22]

Materials:

-

5-Bromo-N-phenylpyridin-3-amine (1.0 equiv)

-

Phenylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane (Anhydrous)

-

Water (Degassed)

-

Ethyl acetate, Brine, Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-N-phenylpyridin-3-amine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), K₃PO₄ (2.0 mmol, 2.0 equiv), and Pd(PPh₃)₄ (0.05 mmol, 0.05 equiv).

-

Degassing: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[17] Oxygen can oxidize the active Pd(0) catalyst, leading to homocoupling side products and lower yields.[17]

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., a 4:1 mixture, 5 mL total) via syringe. The solvent should be thoroughly degassed beforehand by sparging with an inert gas or through several freeze-pump-thaw cycles.[17]

-

Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously for 12-16 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromopyridine is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

-

Washing & Drying: Wash the combined organic phase with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure 5-phenylpyridin-3-amine product.

Data Presentation: Optimizing Conditions for 5-Phenylpyridine Synthesis

The following table summarizes various reported conditions for the synthesis of substituted 5-phenylpyridine derivatives, demonstrating the interplay between different reaction parameters.

| Entry | Pyridine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.3) | Dioxane/H₂O | 95 | 85 | [23] |

| 2 | N-(5-bromo-2-methylpyridin-3-yl)acetamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (1.5) | Dioxane/H₂O | 95 | 92 | [23] |

| 3 | 3-Amino-2-chloropyridine | 2-Methylphenylboronic acid | Pd(Amphos)₂Cl₂ (1) | - | K₂CO₃ (1.5) | Toluene/H₂O | 90 | 79 | |

| 4 | 5-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O | 100 | >95 | [13] |

| 5 | 3-Chloropyridine | Phenylboronic acid | 'SiO₂'-NH₂-Pd (0.05) | - | Na₂CO₃ (1.1) | H₂O/EtOH | 60 | 45 | [21] |

Troubleshooting Common Issues

Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and solving common problems in the Suzuki coupling of pyridine-containing substrates.

| Problem | Probable Cause(s) | Suggested Solutions |

| Low or No Conversion | Catalyst Inhibition: The pyridine nitrogen is coordinating to the Pd center, deactivating it.[13] | Use a bulkier, electron-rich ligand like SPhos or XPhos to shield the palladium. Increase catalyst loading slightly.[17] |

| Inefficient Oxidative Addition: The C-Br or C-Cl bond is not breaking to start the cycle.[13] | Increase the reaction temperature. Switch to a more electron-rich catalyst/ligand system.[18] | |

| Poor Reagent Quality: Water or impurities in reagents are interfering. | Use anhydrous, finely ground base. Ensure boronic acid is pure and dry, or switch to a more stable boronate ester.[17] | |

| Protodeboronation | Presence of Protons (Water): The boronic acid is being converted back to benzene, removing it from the reaction.[17] | Ensure strictly anhydrous conditions. Use a non-hydroxide base (e.g., K₃PO₄, Cs₂CO₃). Consider using a boronate ester or trifluoroborate salt.[13] |

| Homocoupling of Boronic Acid | Presence of Oxygen: O₂ can oxidize Pd(0) to Pd(II), which promotes the unwanted coupling of two boronic acid molecules.[17] | Thoroughly degas all solvents and maintain a strict inert atmosphere (Ar or N₂) throughout the reaction.[17] |

| Unreproducible Results | Inconsistent Reagent Quality: Batches of catalyst, base, or boronic acid may vary.[24] | Use fresh, high-purity reagents. If a reaction worked once, re-examine the specific lots of chemicals used. Check the quality of the boronic acid, as they can degrade upon storage.[24] |

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

- Valente, C., et al. (2007). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. European Journal of Organic Chemistry, 2007(22), 3637-3653.

- Gawande, M. B., et al. (2022). A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. Organic Chemistry Research, 8(1), 1-14.

-

NROChemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

- Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 72(19), 7296-7300.

- Mondal, B., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Catalysis Science & Technology, 8(10), 2696-2706.

-

ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Retrieved from [Link]

- Sharma, S., & Kumar, A. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4866-4894.

-

Myers, A. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

- Ali, A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Future Journal of Pharmaceutical Sciences, 8(1), 1-11.

- Khan, I., et al. (2020). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 25(23), 5727.

- Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds. Journal of the American Chemical Society, 122(48), 12051-12052.

-

Johnson & Johnson. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. Retrieved from [Link]

- Mora-Radó, H., et al. (2021).

-

Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]

- Proctor, D. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4344-4349.

-

ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

-

Technology Networks. (2019). A New Way of Creating the Building Blocks of Drugs. Retrieved from [Link]

- Li, C., et al. (2019). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 9(45), 26303-26307.

- Smith, A. D., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature.

- Ling, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4289–4338.

-

ChemHelp ASAP. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

- Al-dujaili, A. H., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry, 2023, 1-20.

-

Pharmaceutical Technology. (n.d.). Synthesis of Building Blocks for Drug Design Programmes. Retrieved from [Link]

-

Routledge. (n.d.). Drug Discovery with Privileged Building Blocks: Tactics in Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of Building Blocks for Drug Design Programmes [pharmaceutical-technology.com]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thieme-connect.com [thieme-connect.com]

- 9. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]

- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Yoneda Labs [yonedalabs.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 21. Redirecting [linkinghub.elsevier.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. mdpi.com [mdpi.com]

- 24. reddit.com [reddit.com]

Application Note: 5-Phenylpyridine-2-carbonyl Chloride in Medicinal Chemistry Library Synthesis

Executive Summary

This technical guide details the handling, reactivity, and application of 5-phenylpyridine-2-carbonyl chloride (CAS: 150461-41-9) in high-throughput medicinal chemistry. As a privileged scaffold, the 5-phenylpyridine motif offers a strategic bioisostere to the biphenyl system, introducing a nitrogen atom that enhances aqueous solubility and provides a critical hydrogen bond acceptor vector within the binding pocket. This guide focuses on its utility as a "capping reagent" in parallel synthesis, specifically for amide coupling and heterocycle formation.

Chemical Profile & Strategic Value

Physicochemical Properties

-

Structure: A pyridine ring substituted at the 5-position with a phenyl group and at the 2-position with an acid chloride.

-

Molecular Weight: 217.65 g/mol

-

Appearance: Typically an off-white to yellow solid (hydrochloride salt form common) or oil (free base form).

-

Reactivity: Highly electrophilic at the carbonyl carbon due to the electron-withdrawing nature of the pyridine ring (inductive effect of Nitrogen) and the leaving group capacity of chloride.

Medicinal Chemistry Rationale

The transition from a biphenyl-2-carboxamide to a 5-phenylpyridine-2-carboxamide alters the physicochemical landscape of a lead compound:

-

Solubility: The pyridine nitrogen lowers logP (lipophilicity) compared to the all-carbon biphenyl analog.

-

Binding Affinity: The pyridine nitrogen acts as a specific H-bond acceptor, often targeting Ser/Thr residues in kinase hinge regions or water-mediated networks in GPCRs.

-

Metabolic Stability: The pyridine ring is generally less prone to oxidative metabolism (CYP450) than electron-rich phenyl rings.

Core Application: Parallel Amide Library Synthesis

The most frequent application of 5-phenylpyridine-2-carbonyl chloride is in the "decoration" of amine-functionalized scaffolds. The following protocol is optimized for 96-well plate formats using automated liquid handling.

Reagent Preparation

-

Stock Solution A (Electrophile): Dissolve 5-phenylpyridine-2-carbonyl chloride (0.2 M) in anhydrous Dichloromethane (DCM).

-

Note: If the reagent is the HCl salt, ensure the base equivalents in Step 3.2 are adjusted.

-

-

Stock Solution B (Nucleophiles): Diverse amine library (0.2 M) in anhydrous DCM or DMF (if solubility is poor).

-

Base: N,N-Diisopropylethylamine (DIPEA) or Polymer-Supported Diisopropylethylamine (PS-DIEA) for easier purification.

Automated Synthesis Protocol (Schotten-Baumann Conditions)

| Step | Action | Critical Parameter |

| 1 | Dispense Amine | Add 100 µL of Stock B (20 µmol amine) to each well. |

| 2 | Add Base | Add 3.0 equiv. DIPEA (neat or in DCM). Reasoning: Neutralizes HCl byproduct. |

| 3 | Add Electrophile | Add 110 µL of Stock A (22 µmol, 1.1 equiv). Reasoning: Slight excess drives completion. |

| 4 | Reaction | Seal plate. Shake at RT for 4-16 hours. Note: Pyridine carbonyls react fast; 4h usually suffices. |

| 5 | Scavenging | Add PS-Trisamine resin (3 equiv relative to excess acid chloride). Shake 4h. |

| 6 | Filtration | Filter off resin into a collection plate. |

| 7 | Evaporation | Remove solvent (Genevac/SpeedVac). |

Workflow Visualization

The following diagram illustrates the logic flow for the parallel synthesis and purification strategy.

Caption: Figure 1. High-throughput amide coupling workflow utilizing polymer-supported scavenging for purification-free isolation.

Advanced Application: 1,2,4-Oxadiazole Synthesis

Beyond simple amides, this reagent is a precursor for 1,2,4-oxadiazoles, a common bioisostere for esters and amides with improved metabolic stability.

Mechanism & Protocol

This transformation involves the reaction of the acid chloride with an amidoxime.

-

Activation: React 5-phenylpyridine-2-carbonyl chloride with the amidoxime (R-C(NOH)NH2) in Pyridine/Dioxane (1:1).

-

O-Acylation: Initially forms the O-acyl amidoxime intermediate at RT.

-

Cyclodehydration: Heat the mixture to 100°C. The intermediate undergoes cyclization to form the 1,2,4-oxadiazole ring.

Reaction Pathway Diagram

Caption: Figure 2. Synthesis of 1,2,4-oxadiazoles via cyclodehydration of O-acyl amidoximes.

Quality Control & Troubleshooting

LCMS Monitoring

-

Target Mass: Calculate [M+H]+ based on the amine used.

-

Common Impurity (Hydrolysis):

-

Observation: Peak at MW 199.2 (5-phenylpyridine-2-carboxylic acid).

-

Cause: Wet solvents or aged acid chloride stock.

-

Remedy: Use anhydrous solvents; prepare acid chloride solution immediately before dispensing.

-

Reactivity Issues

-

Issue: Low conversion with steric hindered amines (e.g., t-butyl amines).

-

Solution: Switch solvent to Pyridine (acts as solvent and catalyst) or add DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst (10 mol%).

Safety and Handling

-

Corrosivity: Acid chlorides react violently with water to release HCl gas. Handle in a fume hood.

-

Storage: Store the solid under inert gas (Argon/Nitrogen) at 4°C. If the bottle is frequently opened, store in a desiccator.

-

PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory.

References

-

Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry.[1] Journal of Medicinal Chemistry, 55(5), 1817–1830.

-

Chemical Safety Data Sheet (SDS). Pyridine-2-carbonyl chloride. Sigma-Aldrich.

Sources

Application Note: Precision Acylation with 5-Phenylpyridine-2-carbonyl chloride

Strategic Context & Chemical Profile

The Scaffold

5-Phenylpyridine-2-carbonyl chloride is a high-value electrophile used primarily in the synthesis of biaryl-based peptidomimetics and kinase inhibitors. Unlike simple benzoyl chlorides, this molecule presents a dual-challenge:

-

The Pyridine Nitrogen: Acts as a latent Lewis base, capable of self-quenching or interfering with acid-labile protecting groups.

-

The 5-Phenyl Moiety: Introduces significant lipophilicity and steric bulk, altering solubility profiles compared to standard picolinoyl chlorides.

Critical Stability Warning

This compound is moisture-sensitive and corrosive . Upon contact with water, it rapidly hydrolyzes to 5-phenylpyridine-2-carboxylic acid and HCl. The pyridine ring, while electron-deficient due to the carbonyl group, can still form hydrochloride salts, leading to the formation of "sticky" solids that complicate stoichiometry.

Mechanistic Insight: The "Why" Behind the Protocol

To achieve high yields (>90%), one must understand the competing pathways in the reaction vessel.

The Reaction Pathway

The acylation proceeds via a nucleophilic acyl substitution (Schotten-Baumann conditions).

-

Nucleophilic Attack: The amine nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate.[1]

-

Elimination: The chloride ion is ejected, reforming the carbonyl.[1]

-

Proton Scavenging: The generated HCl must be immediately neutralized. If not, it will protonate the unreacted amine (rendering it non-nucleophilic) or the pyridine nitrogen of the product (trapping it in the aqueous phase during workup).

The Base Selection Logic

-

Avoid Pyridine as Solvent: Unlike standard acylations, using pyridine as a solvent is discouraged here.[2] The product itself contains a pyridine ring; separating the solvent pyridine from the product pyridine during purification is difficult.

-

Recommended Base: DIPEA (N,N-Diisopropylethylamine) . Its steric bulk prevents it from acting as a nucleophile (preventing amide side-products) and ensures it only acts as a proton scavenger.

Mechanistic Visualization

Figure 1: The nucleophilic acyl substitution pathway requiring rapid proton scavenging.

Experimental Protocol: Amide Coupling

Reagents & Equipment

| Component | Specification | Purpose |

| Electrophile | 5-Phenylpyridine-2-carbonyl chloride (1.1 equiv) | Acylating agent. Excess ensures completion. |

| Nucleophile | Primary/Secondary Amine (1.0 equiv) | Target substrate. |

| Base | DIPEA (Hunig's Base) (1.5 - 2.0 equiv) | Acid scavenger. |

| Solvent | Anhydrous DCM (Dichloromethane) | Primary solvent (high solubility). |

| Co-Solvent | Anhydrous DMF (if needed) | Use if amine is polar/insoluble in DCM. |

| Atmosphere | Nitrogen or Argon | Prevents hydrolysis of acid chloride. |

Step-by-Step Methodology

Step 1: Preparation of the Nucleophile (Amine)

-

Flame-dry a round-bottom flask (RBF) and cool under

flow. -

Dissolve the Amine (1.0 equiv) in anhydrous DCM (concentration ~0.1 M).

-

Add DIPEA (1.5 equiv) via syringe.

-

Cool the mixture to 0°C using an ice/water bath. Cooling is critical to suppress side reactions and control the exotherm.

Step 2: Addition of the Electrophile

-

In a separate vial, dissolve 5-Phenylpyridine-2-carbonyl chloride (1.1 equiv) in a minimal amount of anhydrous DCM.

-

Note: If the acid chloride appears as a solid/gum, ensure it is fully dissolved before addition.

-

-

Add the acid chloride solution dropwise to the stirring amine mixture at 0°C over 10–15 minutes.

-

Observation: Fuming may occur if the headspace is humid. A white precipitate (DIPEA·HCl) often forms immediately—this is a sign of reaction progress.

-

Step 3: Reaction & Monitoring

-

Remove the ice bath and allow the reaction to warm to Room Temperature (RT).

-

Stir for 1–3 hours.

-

Validation: Monitor by TLC or LCMS.

-

TLC:[3] Visualize using UV (254 nm). The 5-phenylpyridine moiety is highly UV active.

-

Target: Disappearance of the amine starting material.

-

Step 4: Workup (The "Acid/Base" Wash) Crucial for removing pyridine byproducts.

-

Dilute the reaction mixture with excess DCM.

-

Wash 1: Saturated

(aq) × 2.-

Purpose: Neutralizes residual HCl and hydrolyzes unreacted acid chloride to the carboxylate (water-soluble).

-

-

Wash 2: Water × 1.

-

Wash 3: Brine (saturated NaCl) × 1.

-

Dry the organic layer over anhydrous

, filter, and concentrate in vacuo.

Workflow Diagram

Figure 2: Operational workflow for the acylation process.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Yield | Hydrolysis of Acid Chloride | Ensure reagents are anhydrous. Check the quality of the acid chloride (it should not be a carboxylic acid solid). |

| Sticky Precipitate | Pyridinium Salt Formation | The product might be protonating.[1][4] Ensure the final organic layer is not acidic. Add a small amount of MeOH during DCM extraction to solubilize polar products. |

| Starting Material Remains | Steric Hindrance | If the amine is bulky, add a catalyst: DMAP (0.1 equiv) . Heat to 40°C if necessary. |

| Product in Aqueous Layer | Product is too Polar | The pyridine nitrogen makes the product pH-sensitive. Do not wash with strong acid (HCl). Keep workup pH > 7. |

Safety & Handling (MSDS Summary)

-

Corrosivity: Causes severe skin burns and eye damage. Wear chemical-resistant gloves (Nitrile/Neoprene) and safety goggles.

-

Lachrymator: The acid chloride releases HCl fumes upon contact with moisture. Always handle in a functioning fume hood.

-

Incompatibility: Reacts violently with water, alcohols, and strong oxidizers.

References

-

Schotten-Baumann Reaction Mechanism

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley-Interscience.

-

-

Pyridine Chemistry & Handling

-

Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Chapter on Pyridines: Reactivity of substituents).

-

-

General Amide Coupling Protocols

-

Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.

-

-

Safety Data Sheet (SDS)

-

Sigma-Aldrich. (2023). Safety Data Sheet: Pyridine-2-carbonyl chloride hydrochloride. (Search CAS: 137178-88-2 for analog reference).

-

Sources

5-Phenylpyridine-2-carbonyl chloride for synthesis of cell cycle inhibitors

Application Note: High-Purity Synthesis of Cell Cycle Inhibitors via 5-Phenylpyridine-2-carbonyl Chloride

Abstract

The 5-phenylpyridine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in the design of Cyclin-Dependent Kinase (CDK) inhibitors (e.g., CDK9, CDK4/6) and other cell cycle regulators. This guide provides a rigorous, field-validated protocol for the synthesis of 5-phenylpyridine-2-carbonyl chloride , a highly reactive electrophilic intermediate. We detail its generation from 5-bromo-2-pyridinecarboxylic acid via a Suzuki-Miyaura coupling/chlorination sequence and demonstrate its downstream application in synthesizing a model cell cycle inhibitor. Biological validation protocols for assessing G1/S phase arrest are included to close the loop between synthesis and phenotypic effect.

Introduction: The Scaffold & The Target

Cell cycle dysregulation is a hallmark of cancer. CDKs, particularly CDK4/6 and CDK9, drive the transition from G1 to S phase and regulate transcriptional elongation, respectively. Small molecules containing the 5-phenylpyridine-2-carboxamide moiety function as ATP-competitive inhibitors.[1] The planar pyridine core mimics the adenine ring of ATP, while the 5-phenyl group exploits the hydrophobic pocket adjacent to the gatekeeper residue in the kinase domain.

The acid chloride derivative, 5-phenylpyridine-2-carbonyl chloride , is the preferred synthone for library generation due to its high reactivity with diverse amines (anilines, aliphatic diamines), allowing rapid Structure-Activity Relationship (SAR) exploration.

Chemical Safety & Handling

-

Acid Chloride Sensitivity: 5-Phenylpyridine-2-carbonyl chloride is moisture-sensitive. Hydrolysis yields the parent acid, deactivating the compound for nucleophilic attack. Store under inert atmosphere (Ar/N2) at -20°C.

-

Lachrymator: Acid chlorides can release HCl gas upon contact with moisture. Handle in a well-ventilated fume hood.

-

Reagent Hazards: Thionyl chloride (SOCl2) and Oxalyl chloride ((COCl)2) are toxic and corrosive.

Experimental Protocol: Synthesis of the Core Intermediate

Workflow Diagram

The following diagram outlines the conversion of commercially available 5-bromo-2-pyridinecarboxylic acid to the target acid chloride.

Figure 1: Step-wise synthetic route for generating the activated acid chloride scaffold.

Step 1: Protection & Suzuki-Miyaura Coupling

Rationale: Direct Suzuki coupling on the free carboxylic acid can suffer from catalyst poisoning and difficult purification. Esterification protects the acid and improves solubility.

-

Esterification: Reflux 5-bromo-2-pyridinecarboxylic acid (10 mmol) in MeOH (50 mL) with conc. H2SO4 (0.5 mL) for 12 h. Neutralize, extract (EtOAc), and concentrate to yield Methyl 5-bromo-2-pyridinecarboxylate.

-

Coupling:

-

Reagents: Methyl ester (1.0 eq), Phenylboronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (3.0 eq).

-

Solvent: 1,4-Dioxane:Water (4:1).[2] Degas thoroughly with Argon.

-

Conditions: Heat at 90°C for 4-6 hours.

-

Workup: Cool, filter through Celite, extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc) to obtain Methyl 5-phenylpyridine-2-carboxylate.

-

Step 2: Saponification (Hydrolysis)

-

Dissolve the coupled ester in THF:Water (1:1).

-

Add LiOH·H2O (2.0 eq) and stir at RT for 2 hours (monitor by TLC).

-

Acidify to pH 3-4 with 1M HCl. The product, 5-Phenylpyridine-2-carboxylic acid, will precipitate. Filter and dry under vacuum.[3]

Step 3: Acid Chloride Generation (The "Make")

Critical Control Point: Use oxalyl chloride with DMF catalysis for a cleaner reaction than thionyl chloride.

-

Suspend 5-Phenylpyridine-2-carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M concentration) under Argon.

-

Add catalytic DMF (2-3 drops).

-

Add Oxalyl Chloride (1.5 eq) dropwise at 0°C.

-

Allow to warm to RT and stir for 2 hours. Gas evolution (CO, CO2, HCl) indicates reaction progress.

-

Isolation: Concentrate in vacuo to remove solvent and excess oxalyl chloride. Co-evaporate with anhydrous toluene (2x) to remove traces of HCl.

-

Result: Off-white solid/residue used immediately for the next step.

Application Case Study: Synthesis of Model Inhibitor (Compound A)

Target: N-(4-aminocyclohexyl)-5-phenylpyridine-2-carboxamide (CDK/Kinase probe).

-

Amine Preparation: Dissolve trans-1,4-diaminocyclohexane (3.0 eq, excess to prevent dimerization) in anhydrous DCM with Et3N (2.0 eq).

-

Coupling: Dissolve the freshly prepared 5-phenylpyridine-2-carbonyl chloride in DCM and add dropwise to the amine solution at 0°C.

-

Workup: Stir 1 h. Wash with sat.[4] NaHCO3 (to remove HCl salts) and brine.

-

Purification: Recrystallize from EtOH or use prep-HPLC.

-

Characterization: Verify via 1H-NMR (diagnostic amide doublet ~8.0-8.5 ppm) and LC-MS.

Biological Validation: Cell Cycle Analysis

To confirm the synthesized compound acts as a cell cycle inhibitor, perform the following flow cytometry assay.

Mechanism of Action Diagram

Figure 2: Mechanistic pathway. The inhibitor blocks CDK activity, preventing Rb phosphorylation, thereby sequestering E2F and arresting cells in G1.

Protocol: Propidium Iodide (PI) Staining

-

Cell Culture: Treat MCF-7 or HCT-116 cells with Compound A (1 µM, 5 µM, 10 µM) for 24 hours.

-

Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

-